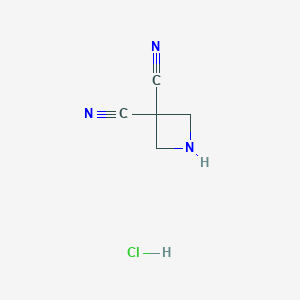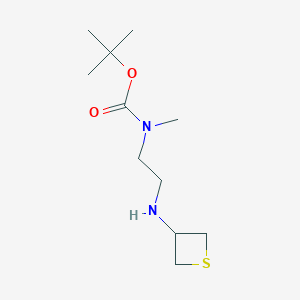
2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)-2-oxoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)-2-oxoacetic acid is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique structure, which includes a thietane ring with a dioxido functional group, making it an interesting subject for chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)-2-oxoacetic acid typically involves the reaction of 3-bromothietane 1,1-dioxide with appropriate amines under controlled conditions. For instance, one method involves reacting 3-bromothietane 1,1-dioxide with potassium carbonate in acetonitrile at 100°C for 18 hours, followed by treatment with trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger batches while maintaining the purity and yield of the product.
化学反応の分析
Types of Reactions
2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The thietane ring can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the thietane ring.
Substitution: The amino and oxo groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives with modified functional groups.
科学的研究の応用
2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)-2-oxoacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets. The thietane ring and dioxido functional group can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
3-Bromothietane 1,1-dioxide: A precursor in the synthesis of 2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)-2-oxoacetic acid.
Pyridone methylsulfone hydroxamate: Another compound with a similar sulfone functional group, used in antibacterial research.
Uniqueness
This compound is unique due to its specific combination of a thietane ring and dioxido functional group, which imparts distinct chemical and biological properties not found in other similar compounds.
特性
IUPAC Name |
2-[2-(1,1-dioxothietan-3-yl)ethylamino]-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5S/c9-6(7(10)11)8-2-1-5-3-14(12,13)4-5/h5H,1-4H2,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHOMWMVGIVWNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)CCNC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-methylsulfonyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B8221851.png)




![2-Methanesulfonyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B8221904.png)


![tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate](/img/structure/B8221923.png)
